molecular formula C21H26N2O3 B404243 N'-(4-tert-butylbenzoyl)-2-(3,5-dimethylphenoxy)acetohydrazide

N'-(4-tert-butylbenzoyl)-2-(3,5-dimethylphenoxy)acetohydrazide

Cat. No.: B404243
M. Wt: 354.4g/mol
InChI Key: UGUYBUUEWVXRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N’-[(3,5-dimethylphenoxy)acetyl]benzohydrazide typically involves the condensation of 4-tert-butylbenzoic acid with 3,5-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydrazine hydrate to form the final product.

Industrial Production Methods

Industrial production methods for 4-tert-butyl-N’-[(3,5-dimethylphenoxy)acetyl]benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N’-[(3,5-dimethylphenoxy)acetyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzohydrazide derivatives.

Scientific Research Applications

4-tert-butyl-N’-[(3,5-dimethylphenoxy)acetyl]benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-[(3,5-dimethylphenoxy)acetyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical processes. For example, it has been studied for its potential to inhibit urease, an enzyme involved in the hydrolysis of urea. The binding interactions with the enzyme can be analyzed using molecular docking and in vitro assays.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N’-[(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide
  • 4-tert-butyl-N’-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • N-(tert-butyl)-3,5-dimethyl-N’-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]benzohydrazide

Uniqueness

4-tert-butyl-N’-[(3,5-dimethylphenoxy)acetyl]benzohydrazide is unique due to its specific structural features, such as the presence of a tert-butyl group and a dimethylphenoxy moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4g/mol

IUPAC Name

4-tert-butyl-N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide

InChI

InChI=1S/C21H26N2O3/c1-14-10-15(2)12-18(11-14)26-13-19(24)22-23-20(25)16-6-8-17(9-7-16)21(3,4)5/h6-12H,13H2,1-5H3,(H,22,24)(H,23,25)

InChI Key

UGUYBUUEWVXRQK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C)C

Origin of Product

United States

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